molecular formula C5H14N2 B1584249 1,3-Diaminopentane CAS No. 589-37-7

1,3-Diaminopentane

Cat. No. B1584249
CAS RN: 589-37-7
M. Wt: 102.18 g/mol
InChI Key: WTSXICLFTPPDTL-UHFFFAOYSA-N
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Description

1,3-Diaminopentane, also known as Dytek® EP diamine, is a chemical compound with the linear formula CH3CH2CH(NH2)CH2CH2NH2 . It has a molecular weight of 102.18 .


Synthesis Analysis

1,3-Diaminopentane can be synthesized in various ways. For instance, it has been used in the synthesis of bio-based diaminopentane hexanedioic salt (DHS) modified polyesteramides. In this process, DHS reacts with bis-hydroxyethyl terephthalate (BHET) and low molecular weight polyester (LPET) to produce polyesteramides .


Molecular Structure Analysis

The molecular structure of 1,3-Diaminopentane is represented by the formula CH3CH2CH(NH2)CH2CH2NH2 . It has a molecular weight of 102.18 .


Chemical Reactions Analysis

1,3-Diaminopentane can participate in various chemical reactions. For example, it has been used in the synthesis of bio-based diaminopentane hexanedioic salt (DHS) modified polyesteramides .


Physical And Chemical Properties Analysis

1,3-Diaminopentane has a melting point of -121 °C and a boiling point of 164 °C . It has a density of 0.855 g/mL at 25 °C . The refractive index n20/D is 1.452 .

Scientific Research Applications

Bio-based Production and Biopolymers

1,3-Diaminopentane, also known as cadaverine, has garnered significant interest in the field of bio-economy as a platform chemical. Its potential as a building block for bio-based polymers is particularly noteworthy. Research has focused on engineered strains of Corynebacterium glutamicum and Escherichia coli for its production, emphasizing the development of hyper-producing cell factories. This biotechnological approach integrates renewable feedstocks, bio-process engineering, and the creation of innovative biopolymers, positioning 1,3-diaminopentane as a key element in economic and sustainable supply chains (Kind & Wittmann, 2011).

Fermentation and Purification Processes

Efficient methods for the recovery and purification of 1,3-diaminopentane from fermentation broths have been developed, addressing a gap in the field. These methods avoid the use of flammable or toxic solvents, employing a series of unit operations for product recovery. This process is crucial for the synthesis of bio-based nylons and can be adapted to other diamines and related chemicals (Lee et al., 2019).

Advances in Production and Applications

The fermentative production of 1,3-diaminopentane using genetically engineered microorganisms like E. coli and C. glutamicum has been extensively studied. This method facilitates the production of bio-based polyamides, with research focusing on existing challenges and future directions in this area (Gong Ting-yun, 2013).

Diamine Biosynthesis for Polyamide Plastics

1,3-Diaminopentane is a vital monomer for polyamide plastics. Its biosynthesis, involving microbial factories and renewable raw materials, is key to sustainable plastics production. This research explores the biosynthesis of diamines, including metabolic engineering and biocatalysis, highlighting the application of bio-based diamines in nylon materials (Wang, Li, & Deng, 2020).

Assays and Enzyme Activity

Studies have developed new methods for the assay of aminopropyltransferase activity, crucial in understanding the enzyme's interaction with compounds like 1,3-diaminopentane. These assays contribute to a deeper understanding of the enzyme's role and its potential applications (Hibasami & Pegg, 1978).

Molecular Engineering and Immobilization

Molecular engineering and immobilization of enzymes like lysine decarboxylase, which plays a key role in the production of 1,3-diaminopentane, have been a focal point of research. Improving the enzyme's activity and stability is critical for efficient production, with applications in producing biopolyamide PA5X, a bio-based alternative to petroleum-based polyamides (Liu & Qi, 2022).

Optimization of Biotransformation Processes

Optimizing whole-cell biotransformation processes for cadaverine production at high lysine concentrations has been studied. This research is crucial for scaling up the industrial production of cadaverine, with implications for bio-nylon production (Kim et al., 2015).

Identification and Elimination of Competing Pathways

Research has focused on improving strains of C. glutamicum for diaminopentane production by identifying and eliminating competing metabolic pathways. This approach enhances product purity and carbon yield, contributing to the development of superior strains for industrial applications (Kind et al., 2010).

Safety And Hazards

1,3-Diaminopentane is classified as a dangerous substance. It is flammable and causes severe skin burns and eye damage . It is advised to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation. In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

1,3-Diaminopentane has potential applications in the production of bio-based polymers . With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines like 1,3-Diaminopentane is crucial for the establishment of a sustainable plastics industry .

properties

IUPAC Name

pentane-1,3-diamine
Source PubChem
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InChI

InChI=1S/C5H14N2/c1-2-5(7)3-4-6/h5H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WTSXICLFTPPDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30866818
Record name 1,3-Pentanediamine
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Molecular Weight

102.18 g/mol
Source PubChem
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Physical Description

Colorless liquid with a slight odor; [DuPont MSDS]
Record name 1,3-Pentanediamine
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Vapor Pressure

1.0 [mmHg]
Record name 1,3-Pentanediamine
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Product Name

1,3-Diaminopentane

CAS RN

589-37-7
Record name 1,3-Pentanediamine
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Record name 1,3-Pentanediamine
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Record name 1,3-DIAMINOPENTANE
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Synthesis routes and methods

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
carbamate-co-vinyl acetate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl butyral
Quantity
1.58 g
Type
reactant
Reaction Step Four
Quantity
178.6 g
Type
reactant
Reaction Step Five
Quantity
59.9 g
Type
solvent
Reaction Step Five
Quantity
20.6 g
Type
solvent
Reaction Step Five
[Compound]
Name
5,000
Quantity
0.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
Mn polydimethylsiloxane diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.5 g
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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